molecular formula C22H21N3O4 B12160043 3-(furan-2-carbonyl)-4-hydroxy-1-(3-imidazol-1-ylpropyl)-2-(4-methylphenyl)-2H-pyrrol-5-one

3-(furan-2-carbonyl)-4-hydroxy-1-(3-imidazol-1-ylpropyl)-2-(4-methylphenyl)-2H-pyrrol-5-one

Cat. No.: B12160043
M. Wt: 391.4 g/mol
InChI Key: HMYFLMAKQJRKMF-UHFFFAOYSA-N
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Description

3-(furan-2-carbonyl)-4-hydroxy-1-(3-imidazol-1-ylpropyl)-2-(4-methylphenyl)-2H-pyrrol-5-one: , often referred to as FIMPH , is a synthetic organic compound. Its chemical structure combines a furan-2-carbonyl group, an imidazole moiety, and a phenyl ring. The compound exhibits remarkable biological activities, making it a subject of scientific interest.

Preparation Methods

Synthetic Routes:

    Friedel-Crafts Acylation: FIMPH can be synthesized via a Friedel-Crafts acylation reaction. The furan-2-carbonyl group is introduced by acylating furan with an acid chloride (e.g., benzoyl chloride) in the presence of a Lewis acid catalyst (such as aluminum chloride).

    Imidazole Alkylation: The imidazole ring is formed by alkylating imidazole with a propyl halide (e.g., 3-bromopropyl chloride).

    Hydroxylation: The hydroxy group is introduced through a hydroxylation step using a suitable reagent (e.g., sodium hydroxide or potassium hydroxide).

Industrial Production: FIMPH is industrially produced through a combination of these synthetic steps, ensuring high yield and purity.

Chemical Reactions Analysis

FIMPH undergoes several reactions:

    Oxidation: The phenolic hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

    Substitution: The imidazole nitrogen can participate in nucleophilic substitution reactions.

Common reagents and conditions:

    Oxidation: Mild oxidants like hydrogen peroxide or metal oxides.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Alkyl halides or acyl chlorides.

Major products:

  • Oxidation: Quinone derivative.
  • Reduction: Alcohol derivative.
  • Substitution: Alkylated or acylated imidazole derivatives.

Scientific Research Applications

FIMPH finds applications in various fields:

    Medicine: It exhibits anti-inflammatory and antioxidant properties, making it a potential candidate for drug development.

    Cancer Research: FIMPH’s quinone moiety may interfere with cancer cell metabolism.

    Chemical Biology: Researchers study its interactions with enzymes and receptors.

    Industry: Used as a building block for other compounds.

Mechanism of Action

FIMPH’s effects are multifaceted:

    Antioxidant: The phenolic hydroxyl group scavenges free radicals.

    Enzyme Inhibition: It may inhibit specific enzymes involved in disease pathways.

    Cell Signaling: Interactions with cellular receptors modulate signaling pathways.

Comparison with Similar Compounds

FIMPH stands out due to its unique combination of furan, imidazole, and phenyl moieties. Similar compounds include:

    Imidazole Derivatives: Imidazole-based drugs like clotrimazole and ketoconazole.

    Phenolic Compounds: Resveratrol and hydroquinone.

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Properties

Molecular Formula

C22H21N3O4

Molecular Weight

391.4 g/mol

IUPAC Name

3-(furan-2-carbonyl)-4-hydroxy-1-(3-imidazol-1-ylpropyl)-2-(4-methylphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C22H21N3O4/c1-15-5-7-16(8-6-15)19-18(20(26)17-4-2-13-29-17)21(27)22(28)25(19)11-3-10-24-12-9-23-14-24/h2,4-9,12-14,19,27H,3,10-11H2,1H3

InChI Key

HMYFLMAKQJRKMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN3C=CN=C3)O)C(=O)C4=CC=CO4

Origin of Product

United States

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